5-Bromo-2-hydroxybenzoyl chloride
Description
5-Bromo-2-hydroxybenzoyl chloride (hypothetical structure, exact data inferred) is a benzoyl chloride derivative featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
5-bromo-2-hydroxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJGJCFKIQYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituent Position and Electronic Effects
- 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride (): Structure: The hydroxyl group in the target compound is replaced by a 2-methylbenzyloxy substituent. The electron-donating methyl group may slightly decrease the electrophilicity of the carbonyl compared to the target .
-
- Structure : A positional isomer with bromine at the 4-position instead of 3.
- Impact : The meta-bromo substitution (in the target) versus para-bromo (in this analog) alters electronic distribution. The para isomer may exhibit higher resonance stabilization, slightly reducing carbonyl reactivity compared to the target .
Functional Group Variations
5-Bromo-2-methoxybenzenesulfonyl chloride ():
- Structure : Replaces the benzoyl chloride group with a sulfonyl chloride and adds a methoxy group.
- Impact : Sulfonyl chlorides are more reactive than benzoyl chlorides in nucleophilic substitutions (e.g., sulfonamide formation). The methoxy group increases lipophilicity (XLogP3 ~5.3) compared to the hydroxyl group in the target .
Physicochemical Properties
*Hypothetical data inferred from analogs; †Estimated based on hydroxyl group polarity; ‡Estimated based on benzyl group contribution.
Research Findings and Trends
Synthetic Utility :
- Studies suggest that electron-withdrawing groups (e.g., bromine) enhance benzoyl chloride reactivity, but steric bulk in ortho-substituted analogs (e.g., 2-methylbenzyloxy) can counteract this effect .
- Sulfonyl chloride derivatives are preferred for creating sulfonamide-based drugs, while benzoyl chlorides are more common in ester and amide formations .
Stability :
- Hydroxyl-containing benzoyl chlorides are prone to hydrolysis, requiring stabilization via derivatization or low-temperature storage .
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